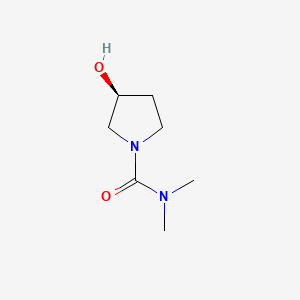

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide

Overview

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the type of bonds between the atoms .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as reactivity and stability .Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research demonstrates the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety and related compounds, highlighting the potential of similar structures for hypertensive activity (Kumar & Mashelker, 2007).

Diversity-Oriented Synthesis Approaches

A diversity-oriented synthesis approach developed for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides underlines the versatility of similar compounds in creating a library of potentially biologically active molecules (Baškovč et al., 2012).

Expansive Rearrangement and Transformation Studies

Expansive rearrangement of N-Vinylthiazolidines to 2,3,4,7-Tetrahydro-1,4-thiazepines and their transformation in 3-Thia-6-azabicyclo[3.2.1]oct-6-enes showcases the chemical flexibility and the potential for generating structurally diverse molecules (Calvo et al., 2005).

Anticancer Agent Design

The synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents indicates the critical role of similar carboxamide compounds in the development of novel therapeutic agents (Kumar et al., 2009).

Analgesic Properties Optimization

Methylation of position 8 in the pyridine moiety of the N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecule as an attempt to enhance their analgesic properties highlights the ongoing efforts to optimize the biological properties of similar compounds (Ukrainets et al., 2015).

Improved Stability of Proline-Derived Inhibitors

The improvement of stability in proline-derived direct thrombin inhibitors through hydroxyl to heterocycle replacement demonstrates the pharmaceutical application potential of carboxamide compounds in enhancing the pharmacokinetic profiles of therapeutic agents (Chobanian et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3S)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRFCLBYZOKZQJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701202319 | |

| Record name | 1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701202319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |

CAS RN |

1305322-89-7 | |

| Record name | 1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305322-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701202319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B596418.png)